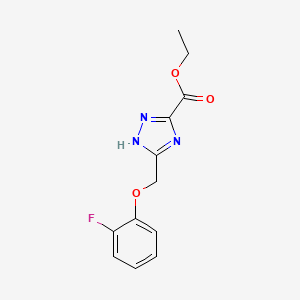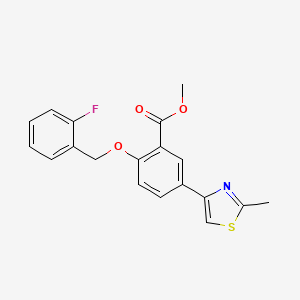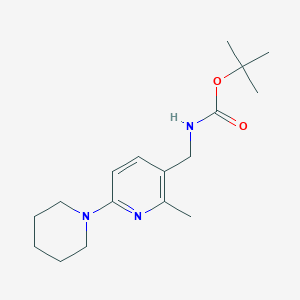
N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline is a complex organic compound that features a triazole ring, a fluorinated phenyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution can introduce new functional groups to the phenyl ring.
Scientific Research Applications
N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and are known for their biological activities.
Pyrazine derivatives: Similar in structure and often used in medicinal chemistry.
Pyrimidine derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness: N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline is unique due to its specific combination of a triazole ring, a fluorinated phenyl group, and a methoxyaniline moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H20FN5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C18H20FN5O/c1-25-15-4-2-3-14(11-15)21-10-9-16-22-18(24-23-16)17(20)12-5-7-13(19)8-6-12/h2-8,11,17,21H,9-10,20H2,1H3,(H,22,23,24) |
InChI Key |
KDKILADVTJHQBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)


